![molecular formula C16H12N4O2S B2725174 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034226-00-9](/img/structure/B2725174.png)
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a heterocyclic organic molecule that features a pyrrolo[3,4-d]pyrimidine core linked to a thiazol-2-yloxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The thiazol-2-yloxyphenyl moiety is then introduced via nucleophilic substitution reactions. The final step often involves coupling the two fragments under specific conditions, such as using a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to ensure high purity and efficiency. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production .
Análisis De Reacciones Químicas
Types of Reactions
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in developing drugs for treating cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase activity, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
1H-pyrrolo[2,3-b]pyridine: Used as a fibroblast growth factor receptor inhibitor.
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Acts as an ATR inhibitor with anti-tumor properties.
Uniqueness
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone: is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolo[3,4-d]pyrimidine core with a thiazol-2-yloxyphenyl moiety provides a versatile scaffold for drug development and other applications .
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15(20-8-12-7-17-10-19-14(12)9-20)11-1-3-13(4-2-11)22-16-18-5-6-23-16/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYYRSJQMHPUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)
![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2725097.png)
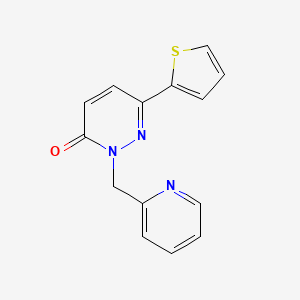
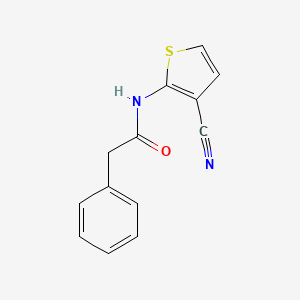

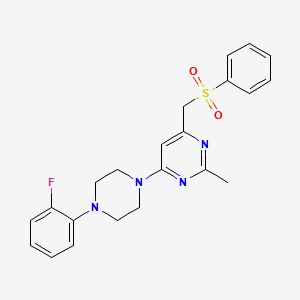
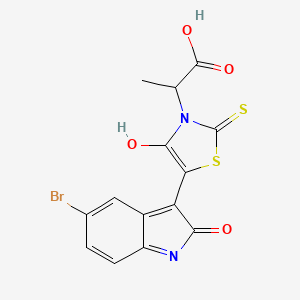
![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)
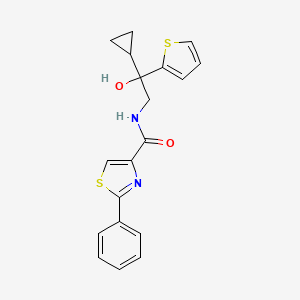
![N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725109.png)
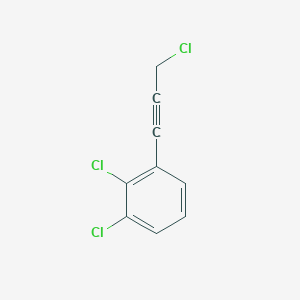
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)
